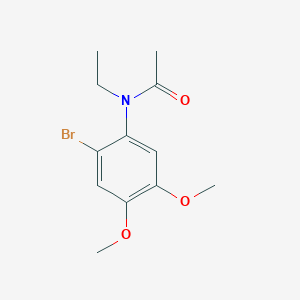
N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of bromophenols It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, along with an ethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane . The resulting intermediate is then reacted with ethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include modulation of signal transduction processes or alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16BrNO3 |
|---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
N-(2-bromo-4,5-dimethoxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-5-14(8(2)15)10-7-12(17-4)11(16-3)6-9(10)13/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
YYCLVGCWUJXQER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=C(C=C1Br)OC)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


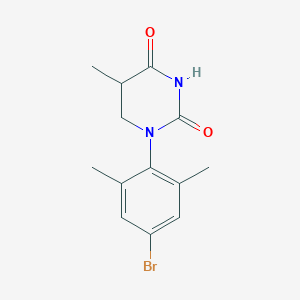
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)

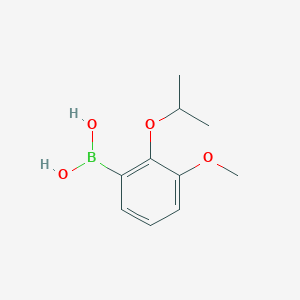
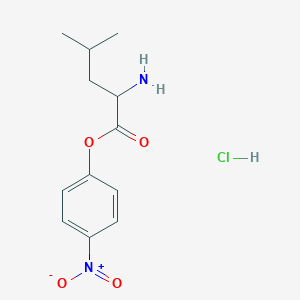
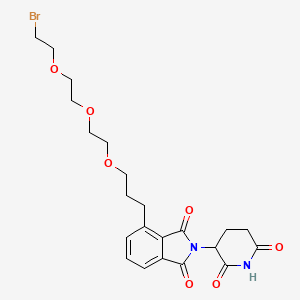

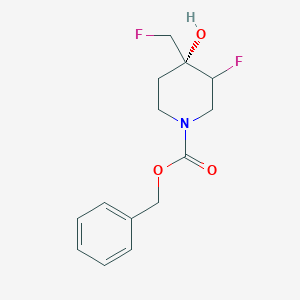

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)


